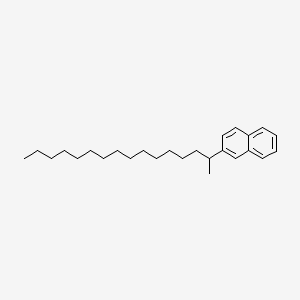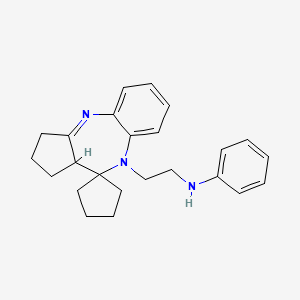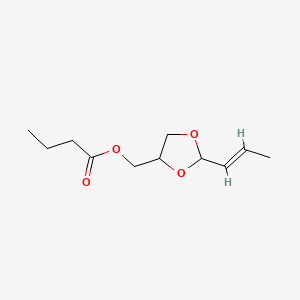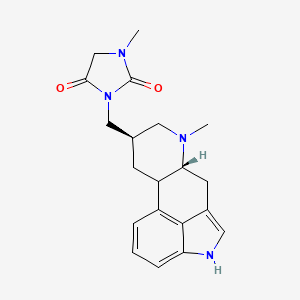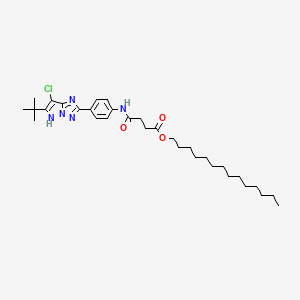
Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a unique structure with a pyrazolo-triazole moiety, which is often associated with various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester typically involves multiple steps:
Formation of the pyrazolo-triazole core: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the butanoic acid moiety: This can be done through esterification reactions using butanoic acid and appropriate alcohols under acidic conditions.
Final esterification: The tetradecyl ester is formed by reacting the intermediate with tetradecanol under acidic conditions.
Industrial Production Methods
Industrial production of such complex esters often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo-triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The chloro group in the pyrazolo-triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced pyrazolo-triazole derivatives.
Substitution: Various substituted pyrazolo-triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
The pyrazolo-triazole moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry
The ester functionality makes it useful in the flavor and fragrance industry, where it can be used to impart specific scents and flavors.
Mecanismo De Acción
The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazolo-triazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid esters: Known for their use in flavors and fragrances.
Pyrazolo-triazole derivatives: Studied for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The combination of the butanoic acid ester with the pyrazolo-triazole moiety makes this compound unique, offering a blend of properties from both functional groups. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
152827-98-0 |
|---|---|
Fórmula molecular |
C32H48ClN5O3 |
Peso molecular |
586.2 g/mol |
Nombre IUPAC |
tetradecyl 4-[4-(6-tert-butyl-7-chloro-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C32H48ClN5O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-41-27(40)22-21-26(39)34-25-19-17-24(18-20-25)30-35-31-28(33)29(32(2,3)4)36-38(31)37-30/h17-20,36H,5-16,21-23H2,1-4H3,(H,34,39) |
Clave InChI |
NBKRRHDJXJWXGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=N2)C(=C(N3)C(C)(C)C)Cl |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


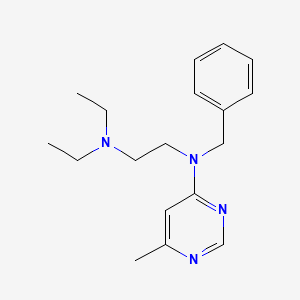
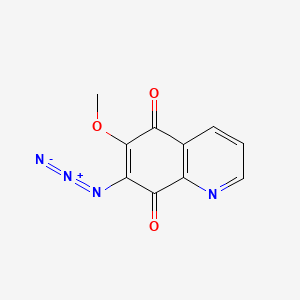
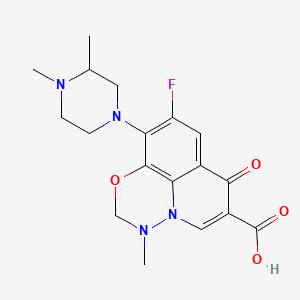


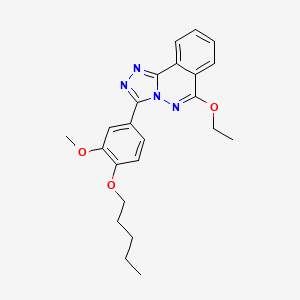
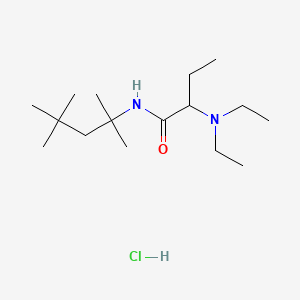
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
